6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane
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Overview
Description
6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[25]octane is a complex organic compound featuring a spirocyclic structure with a bromofuran moiety and difluoro substituents
Preparation Methods
The synthesis of 6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane involves multiple steps, starting from readily available starting materials. One common synthetic route involves the annulation of the cyclopentane ring and the four-membered ring, employing conventional chemical transformations and minimal chromatographic purifications . The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Chemical Reactions Analysis
6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Scientific Research Applications
6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The bromofuran moiety is known to engage in various biochemical interactions, potentially affecting neurotransmitter release and other cellular processes . The difluoro substituents may enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane can be compared with other spirocyclic compounds and furan derivatives. Similar compounds include:
2-Azaspiro[3.4]octane: Another spirocyclic compound with different substituents, used in various synthetic applications.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: A furan derivative with potential therapeutic applications.
The uniqueness of this compound lies in its combination of a spirocyclic structure with bromofuran and difluoro substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF2NO2/c13-9-2-1-8(18-9)10(17)16-5-3-11(4-6-16)7-12(11,14)15/h1-2H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUFMJPTFRXTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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